Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
CAS No.: 60133-51-9
Cat. No.: VC13338485
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.
![Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one - 60133-51-9](/images/structure/VC13338485.png)
Specification
CAS No. | 60133-51-9 |
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Molecular Formula | C8H10O2 |
Molecular Weight | 138.16 g/mol |
IUPAC Name | 4-oxatricyclo[4.2.1.03,7]nonan-5-one |
Standard InChI | InChI=1S/C8H10O2/c9-8-6-2-4-1-5(6)7(3-4)10-8/h4-7H,1-3H2 |
Standard InChI Key | ARGGOKUVIPUXPJ-UHFFFAOYSA-N |
SMILES | C1C2CC3C1C(C2)OC3=O |
Canonical SMILES | C1C2CC3C1C(C2)OC3=O |
Introduction
Structural Characteristics and Molecular Framework
The core structure of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one consists of a furan ring (a five-membered aromatic oxygen heterocycle) fused to a cyclopentane moiety. This bicyclic arrangement imposes significant stereochemical constraints, influencing the compound’s reactivity and interaction with other molecules . Derivatives of this compound often feature substitutions at positions 6 or 7, such as iodine, phenylsulfanyl, or hydroxyl groups, which modify its physical and chemical properties .
Synthetic Pathways and Derivative Formation
Cycloaddition Reactions
Cycloaddition methodologies are pivotal in constructing the bicyclic framework of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one derivatives. For instance, photochemical [2+2] cycloadditions involving furan-2(5H)-ones and dienophiles have been employed to generate structurally complex variants . These reactions often proceed under UV irradiation, with regioselectivity governed by the electronic properties of the dienophile and the steric environment of the furanone .
Functionalization Strategies
Substitution reactions at the 6-position of the parent compound enable the synthesis of diverse derivatives:
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Iodination: Treatment with iodine monochloride () in the presence of a Lewis acid catalyst yields 6-iodo derivatives, as demonstrated in the synthesis of 6-iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one .
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Sulfanylation: Thiol-ene reactions with phenylsulfanyl groups introduce sulfur atoms, enhancing the compound’s potential for further cross-coupling reactions.
Physicochemical Properties of Derivatives
Derivatives of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one exhibit distinct properties based on their functional groups:
The iodine atom in the 6-iodo derivative significantly increases molecular density and boiling point compared to the parent compound, while the phenylsulfanyl group introduces steric bulk and potential for π-π interactions .
Reactivity and Mechanistic Studies
Oxidation and Reduction Pathways
The hydroxylated derivative 7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (CAS 61380-96-9) undergoes oxidation to form ketones or carboxylic acids, depending on reaction conditions . Conversely, catalytic hydrogenation reduces double bonds within the bicyclic system, yielding saturated analogs.
Biological Interactions
Though direct studies on the parent compound are scarce, its derivatives show promise in medicinal chemistry. For example, iodinated variants may serve as radiolabeled probes in imaging studies, leveraging iodine’s isotopic properties . Sulfur-containing derivatives could act as enzyme inhibitors due to their ability to form disulfide bonds with cysteine residues.
Industrial and Research Applications
Pharmaceutical Intermediate
The 6-iodo derivative’s stability and functional handle make it a candidate for synthesizing targeted therapeutics. Its iodine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the attachment of aromatic moieties .
Flavor and Fragrance Chemistry
While the parent compound’s role in Maillard reaction pathways is theorized, sulfur-containing derivatives contribute to flavor profiles in food chemistry. The phenylsulfanyl group, for instance, may generate thiolic aromas reminiscent of roasted coffee or meat.
Challenges and Future Directions
Current limitations include the scarcity of data on the parent compound’s toxicity and environmental impact. Future research should prioritize:
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Synthetic Optimization: Developing greener synthesis routes using flow chemistry or biocatalysts.
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Biological Screening: Evaluating derivatives for antimicrobial or anticancer activity.
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Computational Modeling: Predicting reactivity and binding affinities via DFT calculations.
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